Sphondin
Overview
Description
Synthesis Analysis
While specific studies directly detailing the synthesis of sphondin were not identified, furanocoumarins like sphondin often involve complex organic synthesis routes. The synthesis of related compounds involves preparative chromatography and various organic reactions, indicating the intricate processes needed to isolate and synthesize compounds like sphondin (Maksyutina, 1965).
Molecular Structure Analysis
Sphondin's structure as a furanocoumarin suggests a bicyclic system containing a furan ring fused with a coumarin. Furanocoumarins are characterized by their unique molecular frameworks, which contribute to their biological activities. The elucidation of the composition of pastinacin indicates the presence of sphondin alongside other isomeric components, highlighting its structural complexity (Maksyutina, 1965).
Chemical Reactions and Properties
Sphondin has been studied for its inhibitory effects on IL-1beta-induced cyclooxygenase-2 expression in human pulmonary epithelial cells. This suggests that sphondin participates in specific chemical reactions within biological systems, modulating enzymatic activities and signaling pathways. Its ability to attenuate COX-2 protein expression and PGE(2) release underscores its chemical reactivity and interaction with cellular components (Yang et al., 2002).
Physical Properties Analysis
The physical properties of sphondin, such as solubility, melting point, and optical activity, are crucial for its application in research and potential therapeutic use. Although specific details on the physical properties of sphondin were not found in the literature, the physical properties of furanocoumarins typically include moderate to low solubility in water and higher solubility in organic solvents, which are important for their extraction and purification processes.
Chemical Properties Analysis
Furanocoumarins, including sphondin, exhibit a range of chemical properties, such as phototoxicity and the ability to form cycloadducts with nucleic acid components under UV light. This photoreactivity is significant in the context of biological studies and potential therapeutic applications. Sphondin's interaction with cellular proteins, such as inhibiting COX-2 expression, also highlights its chemical properties related to biological systems (Yang et al., 2002).
Scientific Research Applications
Anti-inflammatory Applications : Sphondin inhibits IL-1beta-induced PGE-2 release in A549 cells by suppressing COX-2 expression, indicating therapeutic potential as an anti-inflammatory drug, particularly for airway inflammation (Yang et al., 2002).
Pharmaceutical Research : It has been identified in Pilocarpus riedelianus, suggesting applications in pharmaceutical research (Müller et al., 1993).
Impact on Herbivores : In plant chemistry, sphondin influences the suitability of herbivore-free individuals within a plant population, affecting the growth and consumption rates of parsnip webworms (Zangerl & Berenbaum, 1993).
Antiviral Properties : Sphondin acts as an antiviral agent, effectively inhibiting cccDNA transcription and HBsAg expression by targeting the HBx protein (Ren et al., 2023).
Anti-proliferative Effects in Cancer Research : It has shown anti-proliferative activity and caused G2/M arrest in melanoma cells under UVA irradiation (Sumiyoshi et al., 2013).
Inhibition of Nitric Oxide Production : Sphondin may inhibit NO production under tissue-damaging inflammatory conditions (Wang et al., 2000).
Detoxification in Insects : Found in parsnip webworms, it suggests that insects share detoxification reactions with vertebrates regarding plant toxins (Nitao et al., 2003).
Fungitoxicity : Sphondin is toxic to fungi and may be a natural defensive agent against them (Martin et al., 1966).
Safety And Hazards
properties
IUPAC Name |
6-methoxyfuro[2,3-h]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCJNIBLOSKIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197481 | |
Record name | Sphondin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sphondin | |
Color/Form |
White powder | |
CAS RN |
483-66-9 | |
Record name | Sphondin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sphondin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sphondin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sphondin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8482 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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